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molecular formula C6H16P2 B1345682 1,2-Bis(dimethylphosphino)ethane CAS No. 23936-60-9

1,2-Bis(dimethylphosphino)ethane

Cat. No. B1345682
M. Wt: 150.14 g/mol
InChI Key: ZKWQSBFSGZJNFP-UHFFFAOYSA-N
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Patent
US06828466B2

Procedure details

The general process was applied to methyl 3-chlorobenzoate (171 mg, 1.0 mmol). The borylation step was carried out neat with HBPin (200 mg, 1.55 mmol) and dmpe (3.0 mg, 0.02 mmol, 2 mol %) at 150° C. for 3 hours. The oxidation step was then performed as described above, after which the crude material was dissolved in ether and passed through a plug of silica gel (pentane/ether 2:1). Evaporation of solvent gave 134 mg phenol 5 (72%) with trace water. Sublimation at 85° C. under 0.06 mm Hg afforded analytically pure 5 as a white solid; mp 133-135° C. (lit. 138-139). 1H NMR (300 MHz, acetone-d6): δ 9.2 (brs, 1 H), 7.43 (t, J=1.7 Hz, 1 H), 7.40 (dd, J=2.2, 1.7 Hz, 1 H), 7.10 (t, J=2.2 Hz, 1 H), 3.87 (s, 3 H); 13C NMR (75 MHz, acetone-d6): δ 165.9, 159.3, 135.3, 133.8, 121.0, 120.6, 115.7, 52.7; IR (neat): 3335, 1690, 1591, 1431, 1350, 1242, 768 cm−1; LRMS: m/e 186 (M+), 155, 127, 99. Anal. Calcd for C8H7ClO3: C, 51.50; H, 3.78. Found C, 51.78; H, 3.73. For a previous preparation see Takahashi et al., Heterocycles 23: 1483-1491 (1985) (three steps from 3,5-dichlorobenzoic acid, 65% overall yield).
Quantity
171 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mg
Type
reactant
Reaction Step Two
[Compound]
Name
crude material
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
72%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:9]=[CH:10][CH:11]=1)[C:5]([O:7][CH3:8])=[O:6].CP(CCP(C)C)C.CC[O:22]CC>>[Cl:1][C:2]1[CH:3]=[C:4]([CH:9]=[C:10]([OH:22])[CH:11]=1)[C:5]([O:7][CH3:8])=[O:6]

Inputs

Step One
Name
Quantity
171 mg
Type
reactant
Smiles
ClC=1C=C(C(=O)OC)C=CC1
Step Two
Name
Quantity
3 mg
Type
reactant
Smiles
CP(C)CCP(C)C
Step Three
Name
crude material
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Evaporation of solvent

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C(=O)OC)C=C(C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 134 mg
YIELD: PERCENTYIELD 72%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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